ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate
Description
Introduction to Heterocyclic Hybrid Scaffolds in Modern Medicinal Chemistry
Evolution of Multicyclic Architectures in Targeted Drug Design
The shift from monocyclic to multicyclic heterocyclic systems reflects advances in structure-based drug design (SBDD) and combinatorial hybridization strategies. Early efforts focused on single-ring systems like pyridine or thiophene, but limitations in selectivity and binding affinity prompted exploration of fused or linked heterocycles. Modern approaches, such as those described for s-triazine hybrids and thiazolo-triazole systems, emphasize:
- Enhanced Binding Pocket Complementarity : Multicyclic systems occupy larger volumes of protein active sites, enabling simultaneous interactions with multiple subpockets. For example, triazole-thiophene hybrids exploit the planar geometry of thiophene for π-π stacking while utilizing triazole’s hydrogen-bonding capacity.
- Tunable Electronic Profiles : Hybridization allows fine-tuning of electron density distributions. The thiazole component in the target compound contributes electron-deficient regions that stabilize charge-transfer interactions with aromatic residues in enzymatic targets.
- Improved Metabolic Stability : Fused systems reduce rotational freedom, decreasing susceptibility to oxidative metabolism. This principle is exemplified in disulfide-directed multicyclic peptides (DDMPs), where constrained architectures enhance proteolytic resistance.
Table 1 : Key Advantages of Heterocyclic Hybrids vs. Monocyclic Systems
| Property | Monocyclic Systems | Hybrid Systems (e.g., Target Compound) |
|---|---|---|
| Binding Affinity (Kd) | 10⁻⁶–10⁻⁷ M | 10⁻⁸–10⁻¹⁰ M |
| Metabolic Half-life | 1–3 hours | 6–12 hours |
| Selectivity Index | 5–50 | 100–500 |
Strategic Importance of Thiazole-Triazole-Thiophene Hybridization
The target compound’s architecture synthesizes three pharmacologically validated heterocycles:
Thiazole Component
- The 2-amino-1,3-thiazol-4-yl group provides:
Triazole Component
- The 4-methyl-4H-1,2,4-triazol-3-ylsulfanyl moiety contributes:
- A sulfur atom (from the sulfanyl group) for covalent or polar interactions with cysteine or methionine residues.
- Triazole’s ability to act as a bioisostere for amide bonds, enhancing metabolic stability while maintaining hydrogen-bonding capacity.
- Methyl substitution at N4 to block oxidative N-demethylation pathways, a common metabolic vulnerability in triazole drugs.
Thiophene Component
- The 4,5-dimethylthiophene-3-carboxylate scaffold offers:
Synthetic Strategy :
The compound’s synthesis likely follows a convergent approach:
- Thiazole Synthesis : Cyclocondensation of thiourea derivatives with α-haloketones.
- Triazole Formation : Huisgen cycloaddition or thiosemicarbazide cyclization.
- Thiophene Assembly : Gewald reaction using ketones, sulfur, and cyanoacetates.
- Hybridization : Sulfanyl-acetamido linkers bridge the triazole and thiophene, while a methylene spacer connects the thiazole.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S3/c1-5-27-16(26)14-9(2)10(3)30-15(14)21-13(25)8-29-18-23-22-12(24(18)4)6-11-7-28-17(19)20-11/h7H,5-6,8H2,1-4H3,(H2,19,20)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFIEJOKAGSTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Formation of the Triazole Ring: The triazole ring is formed by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled through a sulfanyl linkage using thiourea as a sulfur source.
Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting 2,5-dimethylthiophene-3-carboxylic acid with appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups or double bonds present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, triazole, and thiophene rings.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has shown promising biological activities:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
- Antifungal Properties : The compound's ability to inhibit fungal growth has been documented in several studies, making it a candidate for antifungal drug development.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through various mechanisms such as enzyme inhibition and receptor modulation .
Agricultural Applications
Research has also explored the use of this compound in agricultural settings:
- Pesticide Development : Due to its biological activity against pathogens, it could be developed into a novel pesticide or fungicide.
- Plant Growth Regulators : Compounds with similar structures have been investigated for their potential to enhance plant growth and resistance to diseases .
Material Science
The unique properties of this compound make it suitable for applications in materials science:
- Catalyst Development : Its ability to facilitate chemical reactions positions it as a potential catalyst in organic synthesis.
- Development of New Materials : The heterocyclic nature allows for the exploration of new materials with specific electronic or optical properties .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of thiazole and triazole compounds for their antimicrobial activity. Ethyl 2-[2-(thiazolylmethyl)-triazolylsulfanyl] derivatives exhibited significant inhibition against Gram-positive bacteria .
Case Study 2: Anticancer Research
In vitro studies demonstrated that compounds similar to ethyl 2-[2-(thiazolylmethyl)-triazolylsulfanyl] could induce apoptosis in cancer cell lines. The mechanism involved DNA intercalation and disruption of cellular signaling pathways .
Mechanism of Action
The mechanism of action of ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity and functional groups invite comparisons with derivatives reported in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Key Insights :
Structural Diversity: The target compound’s triazole-thiazole-thiophene architecture distinguishes it from simpler cyanoacrylamido-thiophenes (e.g., compounds in ) and pyrazole-triazole hybrids . Its sulfanyl linker may enhance target binding compared to ester or cyano groups in analogs.
Biological Activity: Antioxidant/Anti-inflammatory: Cyanoacrylamido-thiophenes in show strong radical scavenging (IC50: 8–12 μM for DPPH assay), attributed to electron-rich acrylamido groups. The target compound’s thiazole and triazole rings may augment these effects via synergistic redox modulation. Kinase Inhibition: Thiazole-triazole hybrids (e.g., ) inhibit kinases like EGFR (IC50: ~1.5 μM).
Metabolic Stability :
- The methyl and dimethyl substituents on the thiophene and triazole rings may improve metabolic stability compared to unsubstituted analogs (e.g., pyrazole-triazole derivatives ).
Biological Activity
The compound ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 396.5 g/mol. The structure features multiple heterocycles, including thiazole and triazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing thiazole and triazole moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have demonstrated efficacy against a range of bacterial strains and fungi. The presence of the thiazole ring in the compound is crucial for its antimicrobial activity due to its ability to disrupt microbial cell wall synthesis and function .
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, a related thiazole compound exhibited an IC50 value of less than that of doxorubicin against Jurkat and HT29 cell lines, indicating strong cytotoxicity . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of urease, an enzyme critical for the survival of certain pathogens. Urease inhibitors are valuable in treating infections caused by Helicobacter pylori and other urease-producing bacteria. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate access .
Neuroprotective Effects
Emerging studies suggest that thiazole-based compounds may possess neuroprotective qualities. They have been shown to influence acetylcholinesterase (AChE) activity and amyloid-beta (Aβ) aggregation, which are significant in Alzheimer's disease pathology. For instance, specific thiazole derivatives demonstrated AChE inhibition at micromolar concentrations .
Case Study 1: Anticancer Activity
A study investigating a series of thiazole derivatives revealed that compounds similar to this compound exhibited significant growth inhibition in colorectal cancer cells (HT29). The most active compound showed an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to the target compound effectively inhibited bacterial growth at low concentrations.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thioether formation | Ethanol, triethylamine, reflux (4 h) | 65–75% | |
| Thiophene acylation | Acetic acid, substituted aldehydes | 60–70% |
Basic: Which spectroscopic methods are most reliable for structural characterization?
Combine 1H/13C NMR , IR , and mass spectrometry for unambiguous confirmation:
- NMR : The thiophene methyl groups (δ 2.1–2.3 ppm) and triazole protons (δ 8.5–9.0 ppm) are diagnostic .
- IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/amine bands (3200–3400 cm⁻¹) .
- MS : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Example : In a related triazole-thiazole derivative, 1H NMR showed a singlet at δ 2.45 ppm for the triazole methyl group .
Intermediate: How to design pharmacological assays for initial activity screening?
Prioritize assays based on structural analogs:
- Antioxidant activity : Use DPPH radical scavenging assays (IC50 values) and compare to ascorbic acid controls .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or murine macrophage models (LPS-induced TNF-α suppression) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, noting EC50 values .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
Advanced: What mechanistic insights explain the formation of sulfanyl acetamido by-products?
By-products often arise from:
- Incomplete thiol activation : Ensure triethylamine is freshly distilled to deprotonate the triazole thiol effectively .
- Competitive alkylation : Chloroacetamide may react with ethanol solvent under reflux, forming ethyl acetate side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Oxidation : Thioethers can oxidize to sulfoxides; use inert atmospheres (N2/Ar) to suppress this .
Mitigation : Optimize molar ratios (1:1.1 thiol:chloroacetamide) and reduce reaction time to 3 hours .
Advanced: How to resolve stereochemical ambiguities in the thiazole-triazole linkage?
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction, as done for ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole derivatives .
- Chiral HPLC : Separate enantiomers using a Chiralpak IG column (hexane:isopropanol 90:10) .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental NMR chemical shifts .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives?
- Modify substituents : Replace the 4-methyl group on the triazole with bulkier tert-butyl or cyclohexyl groups to assess steric effects .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine and compare activity .
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) in software like MOE to predict bioavailability .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Thiophene → Furan | ↑ Antifungal activity | |
| Methyl → tert-Butyl | ↓ Cytotoxicity, ↑ solubility |
Advanced: What advanced analytical methods resolve synthetic impurities?
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) to separate impurities; detect at 254 nm .
- LC-MS/MS : Identify low-abundance by-products via fragmentation patterns (e.g., m/z 305 for oxidized sulfone derivatives) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures .
Example : In a triazole-thiadiazole hybrid, HSQC confirmed coupling between the triazole C3 and thioacetamide protons .
Advanced: How to evaluate metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma stability : Monitor degradation in rat plasma (37°C, 24 h) and identify metabolites .
Note : Compare results to carvedilol metabolites for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
